molecular formula C9H11ClO3S B13634260 (4-Methoxy-3-methylphenyl)methanesulfonyl chloride

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride

Cat. No.: B13634260
M. Wt: 234.70 g/mol
InChI Key: VSEMIGACJBBQDM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride (C$9$H${11}$ClO$3$S, molecular weight ≈234.7 g/mol) is an aryl sulfonyl chloride derivative featuring a phenyl ring substituted with a methoxy (-OCH$3$) group at the 4-position and a methyl (-CH$_3$) group at the 3-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as electrophilic reagents for forming sulfonamides or sulfonate esters.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-7-5-8(6-14(10,11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3

InChI Key

VSEMIGACJBBQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Direct Sulfonylation Using Methanesulfonyl Chloride

A common approach to prepare aryl methanesulfonyl chlorides involves the reaction of the corresponding substituted phenol or aryl amine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. This method is widely documented due to its straightforward procedure and good yields.

  • In one documented procedure, the reaction mixture containing the aromatic substrate is cooled to approximately -5 to 0°C, and triethylamine is added as a base to scavenge the hydrochloric acid formed during the reaction.
  • Methanesulfonyl chloride dissolved in a solvent such as methylene chloride (dichloromethane) is slowly added over an hour to control the reaction rate.
  • After completion, the mixture is poured into chilled water, and the product is extracted into the organic phase, washed, dried, and concentrated to yield the crude sulfonyl chloride product.
  • The crude product is often sufficiently pure for further use or can be purified by distillation or chromatography as needed.

Typical solvents: Methylene chloride, toluene, chloroform, ethylene dichloride.

Typical bases: Triethylamine, sometimes pyridine.

Sulfonylation via Alkyl Halide Intermediates and Thiourea

An alternative and more telescoped method involves converting alkyl halides to alkyl sulfonyl chlorides through intermediate thiourea adducts:

  • Equimolar quantities of the alkyl halide and thiourea are heated in ethanol at 80°C.
  • After evaporation of ethanol, the intermediate is reacted with N-chlorosuccinimide (NCBSI), hydrochloric acid, and acetonitrile at low temperatures (0–10°C).
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the organic layer is extracted, washed, dried, and purified by short-column chromatography to obtain the sulfonyl chloride.

This method offers a recyclable and efficient route to sulfonyl chlorides, including aryl derivatives, and is advantageous for structurally diverse substrates.

Mesylation of Hydroxy-Substituted Aromatic Compounds

Another method involves the direct mesylation of hydroxy-substituted aromatic compounds (such as 4-methoxy-3-methylphenol derivatives):

  • The hydroxy compound is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in an inert solvent (e.g., toluene) at room temperature.
  • The reaction proceeds via nucleophilic substitution on the sulfonyl chloride by the phenolic hydroxyl group, forming the mesylate intermediate.
  • This intermediate can then be converted into the corresponding sulfonyl chloride under appropriate conditions.

This method is particularly useful when starting from phenolic precursors and allows selective functionalization.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Direct sulfonylation 4-Methoxy-3-methylphenol or amine Methanesulfonyl chloride, triethylamine Methylene chloride, toluene -5 to 0°C to RT 60-80 Requires careful temperature control; scalable
Alkyl halide → thiourea → sulfonyl chloride Alkyl halide intermediate Thiourea, N-chlorosuccinimide, HCl, acetonitrile Ethanol, acetonitrile 0–10°C, 80°C 70-85 Recyclable reagents; suitable for diverse substrates
Mesylation of hydroxy aromatics 4-Hydroxy-3-methoxyacetophenone derivatives Methanesulfonyl chloride, triethylamine Toluene Room temperature 70-90 Selective; useful for phenolic substrates

Detailed Reaction Conditions and Observations

Example: Direct Sulfonylation

  • A solution of 4-methoxy-3-methylphenol in dry methylene chloride is cooled to -5 to 0°C.
  • Triethylamine is added dropwise to neutralize HCl formed.
  • Methanesulfonyl chloride solution is added slowly over 1 hour.
  • The reaction mixture is stirred for an additional 6 hours at 0°C.
  • Workup involves extraction with water, washing, drying over sodium sulfate, and solvent removal.
  • The crude product is obtained as a syrup or solid, often pure enough for further transformations.

Example: Alkyl Halide Route

  • Alkyl halide and thiourea are heated at 80°C in ethanol for several hours.
  • After ethanol removal, the residue is treated with NCBSI, 2 M HCl, and acetonitrile at 0–10°C.
  • TLC monitoring ensures completion.
  • After solvent evaporation, chloroform extraction and washing steps yield the sulfonyl chloride product.
  • Purification by silica gel chromatography affords high-purity sulfonyl chlorides.

Example: Mesylation of Hydroxy Aromatics

  • Hydroxy-substituted aromatic compound is dissolved in toluene.
  • Triethylamine and methanesulfonyl chloride are added at room temperature.
  • The reaction is stirred for 30 minutes to 1 hour.
  • The mixture is worked up by solvent evaporation and purification by column chromatography.
  • The mesylated product is isolated in high yield.

Analytical Characterization

All methods typically confirm product identity and purity by:

Summary and Recommendations

  • The direct sulfonylation of the aromatic precursor with methanesulfonyl chloride in the presence of triethylamine is the most straightforward and commonly used method for preparing this compound.
  • The alkyl halide to sulfonyl chloride via thiourea and NCBSI offers a versatile, recyclable approach suitable for various substrates but involves more steps.
  • Mesylation of hydroxy-substituted aromatics is effective when starting from phenolic compounds and provides high selectivity.
  • Reaction conditions such as temperature control, solvent choice, and base selection critically influence yield and purity.
  • Analytical techniques including NMR, MS, and melting point determination are essential for product verification.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves reagents like amines or alcohols in the presence of a base such as pyridine.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Result from oxidation reactions.

    Sulfides: Produced through reduction reactions.

Scientific Research Applications

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of molecules.

Comparison with Similar Compounds

Key Characteristics :

  • Reactivity : The sulfonyl chloride (-SO$_2$Cl) group is highly reactive toward nucleophiles (e.g., amines, alcohols). The electron-donating methoxy group may slightly reduce electrophilicity compared to electron-withdrawing substituents.
  • Hazards : Likely corrosive (skin/eye irritant) and toxic upon inhalation or ingestion, consistent with other sulfonyl chlorides .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares (4-Methoxy-3-methylphenyl)methanesulfonyl chloride with five analogs, emphasizing substituent impacts:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity/Safety Notes
(4-Methylphenyl)methanesulfonyl chloride 4-CH$_3$ 188.67 66–68 190–195 Reacts with water to release HCl; strong odor
(4-Fluorophenyl)methanesulfonyl chloride 4-F 208.63 Not reported Not reported Higher electrophilicity due to electron-withdrawing F; corrosive
(4-Chloro-3-methylphenyl)methanesulfonyl chloride 4-Cl, 3-CH$_3$ 255.12 Not reported Not reported Chlorine enhances stability; hazardous decomposition (SO$_x$, HCl)
(3-Fluorophenyl)methanesulfonyl chloride 3-F 208.64 Not reported Not reported Meta-F substitution alters electronic effects; toxic upon inhalation
(4-Bromo-3-methylphenyl)methanesulfonyl chloride 4-Br, 3-CH$_3$ 299.60 Not reported Not reported Bromine increases molecular weight; incompatible with strong oxidizers

Key Observations :

Electron-Donating vs. Halogen substituents (F, Cl, Br) increase electrophilicity and thermal stability but may enhance toxicity .

Physical Properties :

  • Methyl-substituted derivatives (e.g., 4-methylphenyl) exhibit lower melting points (~66–68°C) compared to bulkier or polar substituents .
  • Bromine and chlorine analogs have higher molecular weights, impacting solubility and handling requirements .

Hazard Profiles: All sulfonyl chlorides are corrosive, with acute oral/ inhalation toxicity (H301, H330) and environmental hazards (H412) .

Biological Activity

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride, with the molecular formula C₈H₉ClO₃S and a molecular weight of approximately 220.67 g/mol, is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a substituted aromatic ring. This compound is recognized for its reactivity, particularly with nucleophiles such as water and alcohols, leading to hydrolysis and the formation of methanesulfonates or sulfonamides. Despite limited specific biological activity data, compounds containing methanesulfonyl groups are often explored for their potential pharmacological properties.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of (4-Methoxy-3-methylphenyl) alcohol or its derivatives with chlorosulfonic acid. The resulting compound is a colorless to pale yellow liquid known for its high reactivity.

Biological Activity Overview

While specific studies on this compound remain sparse, related compounds have shown promising biological activities:

  • Antimicrobial Activity : Many sulfonyl chloride derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Some analogs have been reported to possess anticancer properties. The presence of the methanesulfonyl group may enhance interactions with biological targets involved in cancer cell proliferation.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds that share structural similarities with this compound, highlighting their unique features and potential biological activities:

Compound NameMolecular FormulaUnique Features
4-Methoxybenzenesulfonyl chlorideC₇H₇ClO₂SLacks methyl substitution on the aromatic ring
4-Nitrobenzenesulfonyl chlorideC₇H₆ClN₃O₂SContains a nitro group instead of a methoxy group
4-Aminobenzenesulfonyl chlorideC₇H₈ClN₃O₂SFeatures an amino group that may alter reactivity
3-Methylbenzenesulfonyl chlorideC₇H₇ClO₂SMethyl substitution at the meta position

Case Studies and Research Findings

  • Antiviral Activity : A study on related compounds identified that certain derivatives exhibit significant antiviral activity against Hepatitis B virus (HBV). For example, IMB-0523 demonstrated an IC50 value of 1.99 µM against wild-type HBV, suggesting that similar derivatives could be explored for antiviral applications .
  • Antitumor Properties : Research indicates that thiazole-bearing molecules, which may share structural characteristics with sulfonamide derivatives, show promising antitumor activity. The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxic effects against various cancer cell lines .

Q & A

Q. What synthetic routes are recommended for (4-Methoxy-3-methylphenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via sulfonation of a methyl-substituted benzylamine derivative followed by reaction with HCl. Key parameters include:

  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Anhydrous dichloromethane or ether enhances solubility and reduces water interference .
  • Stoichiometry : Excess HCl ensures complete conversion of intermediates to the sulfonyl chloride .
  • Moisture control : Hydrolysis risks (evidenced by HCl gas release) necessitate inert atmospheres and dry solvents .
ParameterImpact on Yield/Safety
TemperatureHigher temps increase hydrolysis
Solvent purityMoisture reduces yield
HCl concentrationSuboptimal levels leave unreacted intermediates

Q. What safety protocols are essential for handling this compound?

Due to acute toxicity (oral, dermal, inhalation) and corrosivity :

  • PPE : Chemical-resistant gloves (JIS T 8116), respirators for organic vapors (JIS T 8152), and full-face shields .
  • Ventilation : Use fume hoods to prevent vapor accumulation .
  • Emergency response : Immediate rinsing with water for eye/skin contact and medical consultation .

Q. How can the compound be characterized spectroscopically?

  • 1H/13C NMR : Aromatic protons appear at δ 7.2–7.5, with methoxy (δ ~3.8) and methyl groups (δ ~2.5) .
  • IR : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl chloride functionality .
  • Melting point : 66–68°C (purity indicator; deviations suggest impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis by-products?

Hydrolysis generates HCl gas and reduces yield . Strategies include:

  • Low-temperature reactions : Slow hydrolysis kinetics at 0–5°C .
  • Anhydrous solvents : Molecular sieves or pre-dried solvents (e.g., DCM over CaCl₂).
  • Inert atmosphere : Nitrogen/argon blankets prevent moisture ingress .

Q. What challenges arise during purification, and how are they addressed?

  • Recrystallization : Use solvent pairs like DCM/hexane to isolate crystalline product .
  • Column chromatography : Silica gel with non-polar eluents (hexane:ethyl acetate) removes polar impurities .
  • Stability : Store at –20°C in amber vials to prevent photodegradation .

Q. How do substituent positions on the aromatic ring affect reactivity?

  • Methoxy group : Electron-donating para-substituents increase electrophilic sulfonation rates but may sterically hinder subsequent reactions .
  • Methyl group : Ortho-substitution (3-methyl) influences steric bulk, altering reaction pathways in nucleophilic substitutions .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT studies : Model transition states for sulfonation or nucleophilic displacement reactions.
  • Molecular dynamics : Simulate hydrolysis rates under varying pH/temperature conditions .
  • SAR analysis : Correlate substituent effects with experimental data to refine synthetic strategies .

Q. How can contradictions in toxicity data (in vitro vs. in vivo) be resolved?

Limited animal data (e.g., AEGL-3 values for methanesulfonyl chloride: 7.75 ppm) suggest:

  • Comparative studies : Cross-validate in vitro cytotoxicity (e.g., IC50 in cell lines) with in vivo exposure models.
  • Metabolic profiling : Identify degradation products (e.g., sulfonic acids) that may contribute to toxicity .
  • Dose-response modeling : Use probabilistic frameworks to reconcile discrepancies in acute vs. chronic exposure .

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